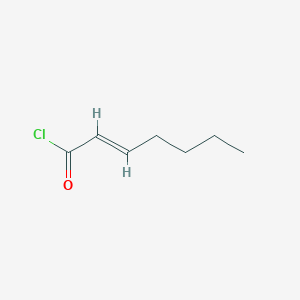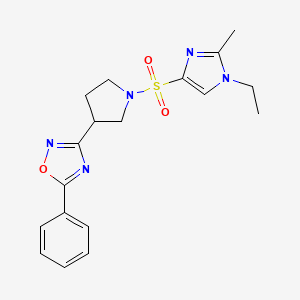
5-Amino-6-iodo-pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-iodo-pyridine-2-carbonitrile: is a heterocyclic organic compound that contains both amino and cyano functional groups attached to a pyridine ring The presence of an iodine atom at the 6th position of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-iodo-pyridine-2-carbonitrile typically involves the iodination of 5-Amino-2-pyridinecarbonitrile. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Amino-6-iodo-pyridine-2-carbonitrile can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed:
- Substituted pyridines, nitro or nitroso derivatives, and various coupled products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Amino-6-iodo-pyridine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of molecules that can interact with specific biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to drugs that target specific enzymes or receptors. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: The compound is utilized in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of 5-Amino-6-iodo-pyridine-2-carbonitrile depends on its specific application. In biological systems, the compound or its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
5-Amino-2-pyridinecarbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodo-2-pyridinecarbonitrile: Lacks the amino group, limiting its applications in biological systems.
5-Amino-6-chloro-pyridine-2-carbonitrile: Similar structure but with a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness: 5-Amino-6-iodo-pyridine-2-carbonitrile is unique due to the presence of both amino and cyano groups along with an iodine atom. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The iodine atom enhances the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
5-amino-6-iodopyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGBAAUMIULLPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2359748.png)
![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
![2-[3-benzyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2359753.png)

![1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2359758.png)

![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2359760.png)
![N-(2,5-difluorophenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2359761.png)

![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide](/img/structure/B2359764.png)
![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)
![2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2359766.png)
![N-(3-methoxypropyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2359768.png)
